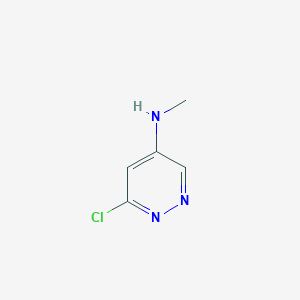
1-Bromo-4-isopropoxy-2-methoxybenzene
概要
説明
1-Bromo-4-isopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic compound that features both isopropoxy and methoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions: 1-Bromo-4-isopropoxy-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring makes it susceptible to further substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under acidic conditions.
Nucleophilic Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nitration: 1-Bromo-4-isopropoxy-2-methoxy-3-nitrobenzene
Suzuki-Miyaura Coupling: Biaryl compounds with various substituents depending on the boronic acid used.
科学的研究の応用
1-Bromo-4-isopropoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-isopropoxy-2-methoxybenzene depends on the specific chemical reactions it undergoes In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the benzene ring more reactive towards electrophiles
類似化合物との比較
1-Bromo-2-methoxybenzene: Similar structure but lacks the isopropoxy group.
4-Bromoanisole: Contains a methoxy group but no isopropoxy group.
2-Bromoanisole: Another isomer with the bromine and methoxy groups in different positions.
Uniqueness: 1-Bromo-4-isopropoxy-2-methoxybenzene is unique due to the presence of both isopropoxy and methoxy groups on the benzene ring, which can influence its reactivity and applications in different ways compared to its similar compounds.
特性
IUPAC Name |
1-bromo-2-methoxy-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKTUFRISJBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


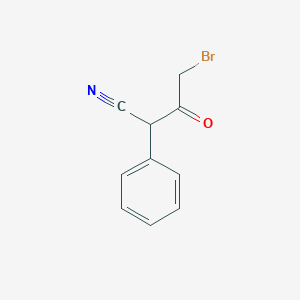
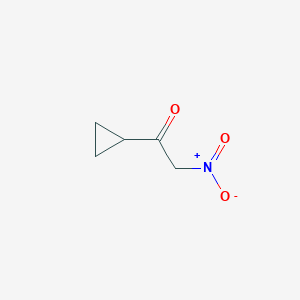
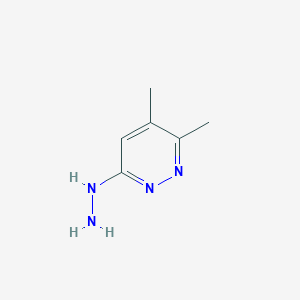
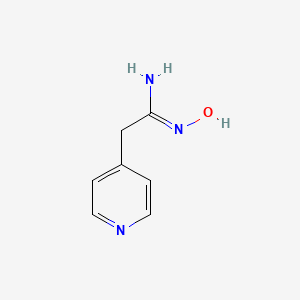
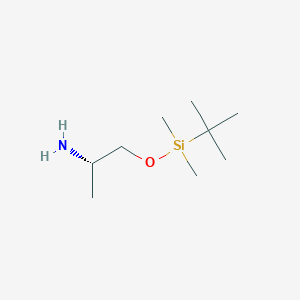

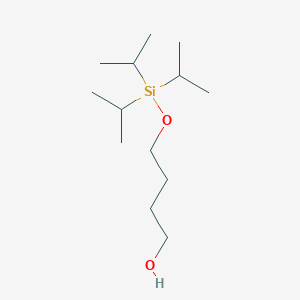
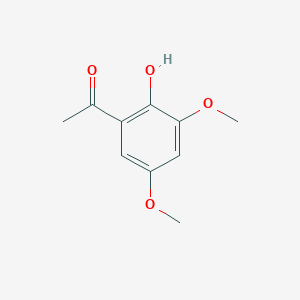
![5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3246188.png)
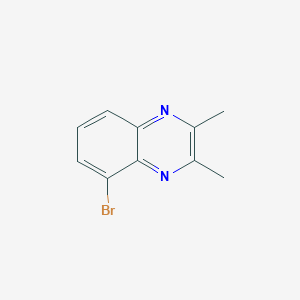
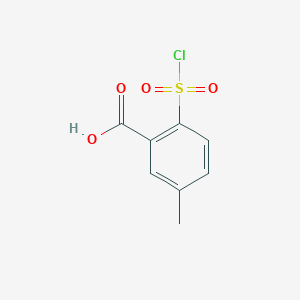
![(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B3246210.png)
